molecular formula C12H21ClO B1582727 2-Chlorocyclododecanone CAS No. 35951-28-1

2-Chlorocyclododecanone

Cat. No. B1582727
CAS RN: 35951-28-1
M. Wt: 216.75 g/mol
InChI Key: VDNDILHUSVTMNI-UHFFFAOYSA-N
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Patent
US06525207B1

Procedure details

A four-neck flask equipped with a thermometer, stirrer and condenser tube was charged with a tetrahydrofuran solution of vinylmagnesium (24 mmol), and to the solution, toluene (16 ml) was added. At 0° C., a toluene solution of 2-chlorocyclododecanone (2.93 g, 13.5 mol) was added dropwise for reaction for 1 hour. After completion of reaction, 16% hydrochloric acid (5 g) was for hydrolysis, and the solution was separated to take out the organic layer. The organic layer was washed with 2% sodium hydroxide aqueous solution (10 ml). To the obtained toluene solution, added were 30% sodium hydroxide aqueous solution (6.8 g, 51.0 mmol) and tetrabutylammonium chloride (0.0417 g, 0.150 mmol), and the mixture was stirred for reaction at 95° C. for 2 hours. After completion of reaction, the solution was separated to take out the organic layer, and the organic layer was washed with 10% sulfuric acid (5 ml), saturated sodium hydrogencarbonate aqueous solution (10 ml) and a saline solution (10 ml). The solvent was distilled away under reduced pressure, and the residue was distilled for purification under reduced pressure, to obtain 1-vinyl-13-oxabicyclo[10.1.0]tridecane (2.44g, 11.5 mmol, chemical purity 98%, cis form:trans form=58:42). The yield was 85%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
0.0417 g
Type
catalyst
Reaction Step Three
Quantity
2.93 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
16 mL
Type
solvent
Reaction Step Five
Quantity
24 mmol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([Mg])=[CH2:2].Cl[CH:5]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=[O:17].Cl.[OH-].[Na+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.O1CCCC1>[CH:1]([C:7]12[O:17][CH:6]1[CH2:5][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)=[CH2:2] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.0417 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
2.93 g
Type
reactant
Smiles
ClC1C(CCCCCCCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
16 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
24 mmol
Type
reactant
Smiles
C(=C)[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for reaction at 95° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-neck flask equipped with a thermometer, stirrer and condenser tube
CUSTOM
Type
CUSTOM
Details
was for hydrolysis
CUSTOM
Type
CUSTOM
Details
the solution was separated
WASH
Type
WASH
Details
The organic layer was washed with 2% sodium hydroxide aqueous solution (10 ml)
ADDITION
Type
ADDITION
Details
To the obtained toluene solution, added
CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
the solution was separated
WASH
Type
WASH
Details
the organic layer was washed with 10% sulfuric acid (5 ml), saturated sodium hydrogencarbonate aqueous solution (10 ml)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled for purification under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=C)C12CCCCCCCCCCC2O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.5 mmol
AMOUNT: MASS 2.44 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.